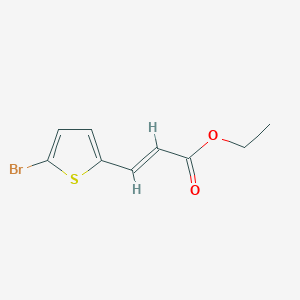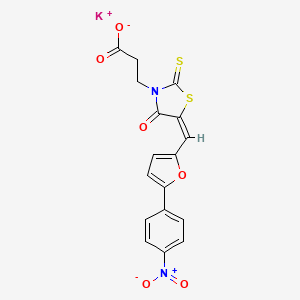![molecular formula C8H14FN B13014187 7-Fluoro-2-azaspiro[4.4]nonane](/img/structure/B13014187.png)
7-Fluoro-2-azaspiro[4.4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-2-azaspiro[4.4]nonane is a chemical compound with the molecular formula C8H14FN. It belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom.
Vorbereitungsmethoden
The synthesis of 7-Fluoro-2-azaspiro[4.4]nonane typically involves the reaction of N-allyl-2-bromoaniline with appropriate reagents. One synthetic route includes the preparation of 5′-uronamides, which are then reacted to form the desired spiro compound . The reaction conditions often involve the use of radical chemistry, where hydrogen atom transfer (HAT) processes are employed to achieve the desired functionalization . Industrial production methods may vary, but they generally follow similar principles of radical-induced cyclization reactions.
Analyse Chemischer Reaktionen
7-Fluoro-2-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the fluorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-2-azaspiro[4.4]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spiro compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialized materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 7-Fluoro-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and interaction with cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
7-Fluoro-2-azaspiro[4.4]nonane can be compared with other similar compounds such as:
7,7-Difluoro-2-azaspiro[4.4]nonane: This compound has two fluorine atoms instead of one, which may result in different chemical and biological properties.
Benzo 2-azaspiro[4.4]nonane: This compound includes a benzene ring, adding aromatic characteristics to its structure.
The uniqueness of this compound lies in its specific spiro structure and the presence of a single fluorine atom, which can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C8H14FN |
|---|---|
Molekulargewicht |
143.20 g/mol |
IUPAC-Name |
8-fluoro-2-azaspiro[4.4]nonane |
InChI |
InChI=1S/C8H14FN/c9-7-1-2-8(5-7)3-4-10-6-8/h7,10H,1-6H2 |
InChI-Schlüssel |
NHOCGUQAPFPQDU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCNC2)CC1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (R)-7-(methylamino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13014105.png)
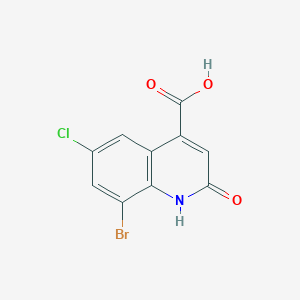
![3-Azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B13014118.png)
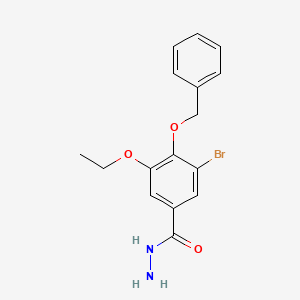
![5-Bromo-3-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B13014127.png)
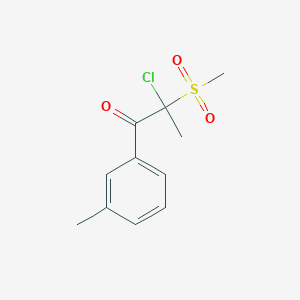
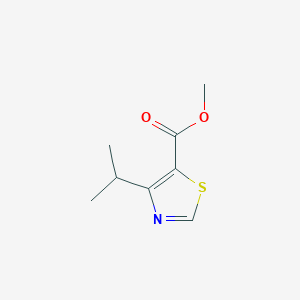
![4-Chloro-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B13014143.png)
![3-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13014149.png)
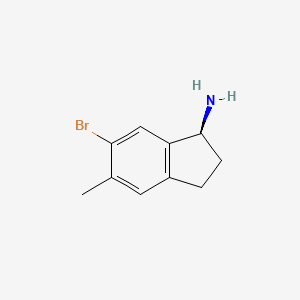
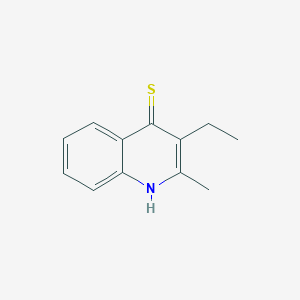
![6-chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13014165.png)
